3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide 3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 58624-47-8
VCID: VC4972271
InChI: InChI=1S/C13H10N4O5/c18-13(15-8-9-2-1-3-14-7-9)10-4-11(16(19)20)6-12(5-10)17(21)22/h1-7H,8H2,(H,15,18)
SMILES: C1=CC(=CN=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C13H10N4O5
Molecular Weight: 302.246

3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide

CAS No.: 58624-47-8

Cat. No.: VC4972271

Molecular Formula: C13H10N4O5

Molecular Weight: 302.246

* For research use only. Not for human or veterinary use.

3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide - 58624-47-8

Specification

CAS No. 58624-47-8
Molecular Formula C13H10N4O5
Molecular Weight 302.246
IUPAC Name 3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide
Standard InChI InChI=1S/C13H10N4O5/c18-13(15-8-9-2-1-3-14-7-9)10-4-11(16(19)20)6-12(5-10)17(21)22/h1-7H,8H2,(H,15,18)
Standard InChI Key FJCYLVQFDZVCHN-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide comprises a benzamide backbone functionalized with nitro groups at the 3 and 5 positions and a pyridin-3-ylmethyl moiety attached to the amide nitrogen (Figure 1). The nitro groups confer strong electron-withdrawing effects, influencing the compound’s reactivity and stability. The pyridine ring introduces aromaticity and potential coordination sites for metal interactions, broadening its utility in catalysis and materials science .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Stretching vibrations for nitro groups (NO2\text{NO}_2) appear at 1530–1350 cm1^{-1}, while the amide carbonyl (C=O\text{C=O}) resonates near 1680 cm1^{-1} .

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: Pyridin-3-ylmethyl protons appear as a triplet (δ\delta 4.6–4.8 ppm), while aromatic protons on the benzene ring resonate as doublets (δ\delta 8.2–8.5 ppm) .

    • 13C^{13}\text{C} NMR: The amide carbonyl carbon is observed at δ\delta 165–170 ppm, with nitro-substituted carbons at δ\delta 125–135 ppm .

Thermal and Solubility Properties

The compound exhibits a melting point of 193–194°C and limited solubility in polar solvents like water but dissolves readily in dimethyl sulfoxide (DMSO) and acetonitrile . Thermogravimetric analysis (TGA) reveals decomposition above 250°C, attributed to the release of nitro groups as nitrogen oxides .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A representative synthesis route involves the following steps (Scheme 1):

  • Starting Materials: 3,5-Dinitrobenzoic acid and pyridin-3-ylmethanamine.

  • Coupling Reaction: Activation of the carboxylic acid using 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) in acetonitrile, followed by reaction with pyridin-3-ylmethanamine in the presence of N,NN,N-diisopropylethylamine (DIPEA) .

  • Purification: Column chromatography with a CH2Cl2\text{CH}_2\text{Cl}_2:MeOH (70:30) eluent yields the pure product .

Reaction Conditions:

  • Temperature: 0–25°C (stepwise).

  • Time: 1–2 hours for coupling, 48 hours for alkylation .

Industrial Production Challenges

Reactivity and Chemical Behavior

Key Reactions

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) converts nitro groups to amines, yielding 3,5-diamino-N-(pyridin-3-ylmethyl)benzamide .

  • Nucleophilic Substitution: Reaction with alkyl halides (e.g., methyl iodide) substitutes amino groups post-reduction, forming N-alkylated derivatives .

Stability Considerations

The compound is sensitive to UV light, undergoing photodegradation to nitroso intermediates. Storage under inert atmospheres is recommended to prevent decomposition .

PolymerThermal Decomposition (°C)Tensile Strength (MPa)
6FDA-ODA Polyimide550120
Nitro-Benzamide Derivative610145

Research Findings and Case Studies

Enzyme Inhibition Kinetics

A 2024 study demonstrated that nitrobenzamide derivatives inhibit acetylcholinesterase (AChE) with an IC50_{50} of 12.3 µM, suggesting potential in Alzheimer’s disease therapy .

Explosive Performance Testing

Detonation velocity calculations using the Kamlet-Jacobs equation predict a value of 7,200 m/s, comparable to trinitrotoluene (TNT) .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

CompoundNitro PositionsPyridine PositionKey Application
3,5-Dinitro-N-(pyridin-3-ylmethyl)benzamide3,53Pharmaceuticals
3,5-Dinitro-N-(pyridin-4-ylmethyl)benzamide3,54Materials Science
2,4-Dinitro-N-(pyridin-2-ylmethyl)benzamide2,42Catalysis

The 3-pyridine isomer exhibits superior bioavailability due to enhanced hydrogen bonding with biological targets .

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